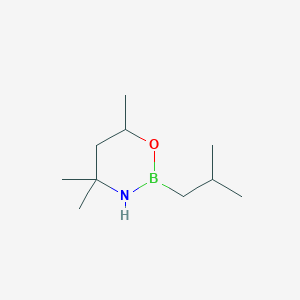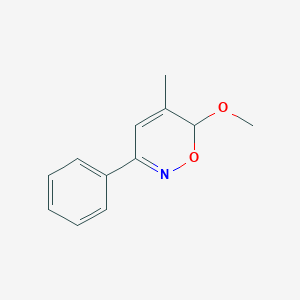
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is often carried out in pyridine or ethanol in the presence of sodium acetate . Another method involves the oxidation of 6-methoxy-5-methyl-4-phenyl-6H-1,2-oxazine to the corresponding hydroperoxide, which is then converted to oxazinone by treatment with trimethylsilyl chloride in hexamethyldisilazane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: Conversion to hydroperoxides and oxazinones.
Reduction: Potential reduction of the oxazine ring to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring and the oxazine ring.
Common Reagents and Conditions
Oxidation: Trimethylsilyl chloride in hexamethyldisilazane.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazinones.
Reduction: Reduced oxazine derivatives.
Substitution: Substituted oxazine compounds with different functional groups.
Scientific Research Applications
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial and fungicidal activities.
Medicine: Moderate cytotoxicity against breast cancer cells and modulation of glucocorticoid receptors.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its cytotoxic effects on cancer cells are likely due to its interaction with cellular DNA and inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazines: Another class of oxazine compounds with different substitution patterns.
Isoxazoles: Five-membered heterocyclic compounds with similar biological activities.
Uniqueness
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
117341-61-4 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-methoxy-5-methyl-3-phenyl-6H-oxazine |
InChI |
InChI=1S/C12H13NO2/c1-9-8-11(13-15-12(9)14-2)10-6-4-3-5-7-10/h3-8,12H,1-2H3 |
InChI Key |
CHSQFKYPKNPOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NOC1OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
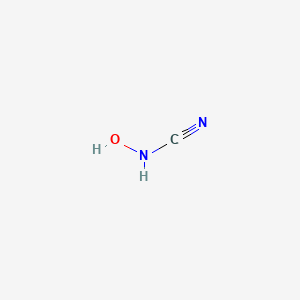
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
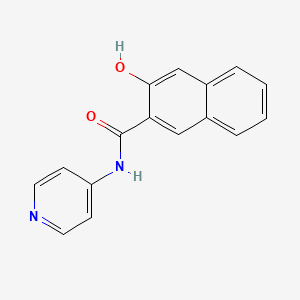
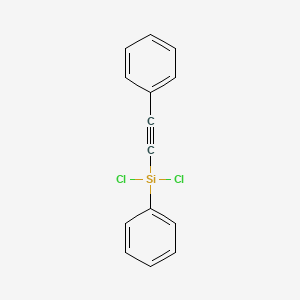
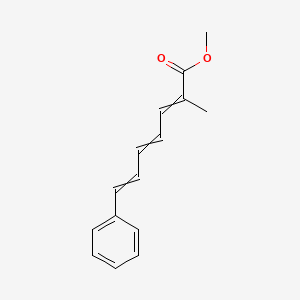
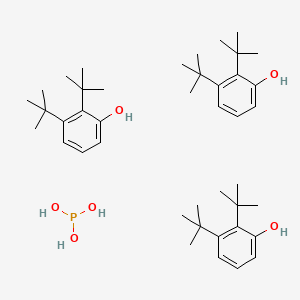
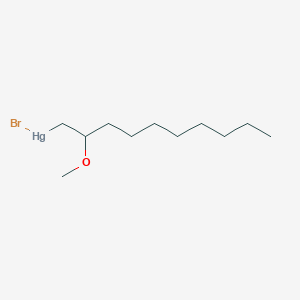
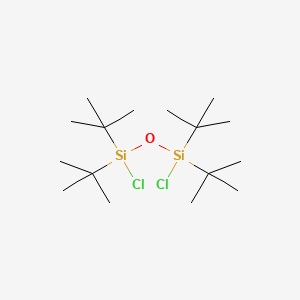
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
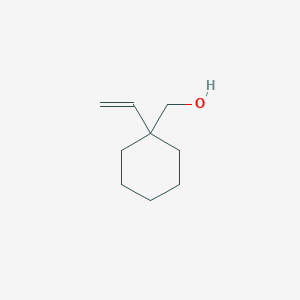
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
